![molecular formula C13H20Cl2N2 B2529432 2-Benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride CAS No. 2172603-13-1](/img/structure/B2529432.png)

2-Benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

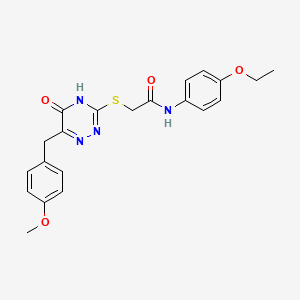

2-Benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various diazabicyclooctane derivatives, which are structurally related to the compound . These derivatives are used in a range of synthetic applications due to their unique chemical properties, such as serving as catalysts, protecting groups, and intermediates in organic synthesis .

Synthesis Analysis

The synthesis of diazabicyclooctane derivatives often involves multiple steps, including nitrosation, reduction, cyclodehydration, and further functional group transformations. For example, the synthesis of 5,6-benzo-1,2-diazabicyclo[2.2.2]octane, a related compound, was achieved through a sequence of reactions starting from tetrahydrocinchoninic acid . Similarly, 1,4-diazabicyclo[2.2.2]octane derivatives have been synthesized from N-benzoylpiperazine through a series of intermediates . These methods highlight the versatility of diazabicyclooctane scaffolds in synthetic chemistry.

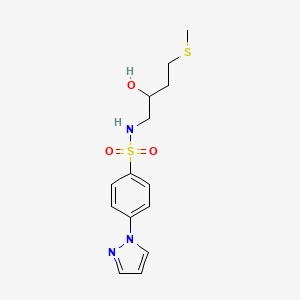

Molecular Structure Analysis

The molecular structure of diazabicyclooctane derivatives is characterized by a bicyclic ring system containing nitrogen atoms. This structure imparts steric hindrance and basicity, which are exploited in various chemical reactions. For instance, the steric hindrance in DABCO makes it a selective dechloroacetylation reagent, as it can cleave chloroacetyl groups without affecting other ester functions .

Chemical Reactions Analysis

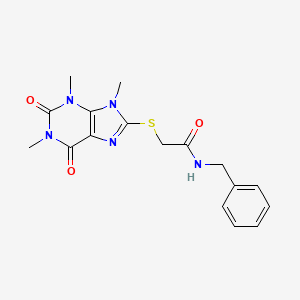

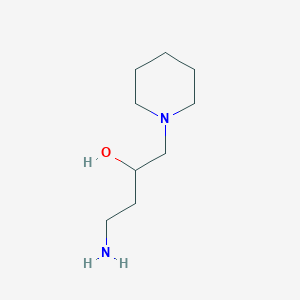

Diazabicyclooctane derivatives participate in a wide array of chemical reactions. They can act as catalysts in multicomponent reactions to synthesize complex molecules like tetrahydrobenzo[b]pyran derivatives . They are also involved in hydrolysis and alcoholysis reactions, as demonstrated by the transformation of 2-amino-9-benzyl-6-chloro-9H-purine in the presence of DABCO . Furthermore, quaternary ammonium salts derived from DABCO can undergo ring-opening reactions with phenols and related nucleophiles to yield piperazine products .

Physical and Chemical Properties Analysis

The physical and chemical properties of diazabicyclooctane derivatives are influenced by their bicyclic structure and the presence of nitrogen atoms. These compounds typically exhibit basicity due to the lone pairs of electrons on the nitrogen atoms, which can participate in nucleophilic reactions. The steric bulk around the nitrogen atoms can also affect the reactivity and selectivity of these compounds in chemical reactions. The solubility and stability of these compounds can vary depending on the substituents attached to the bicyclic framework .

Scientific Research Applications

Process Development and Scalability

An improved and scalable process for synthesizing substituted diazabicyclooctane analogues has been developed. This process involves the reduction of N-Benzyl-2,5-dicarbethoxy-pyrrolidine, followed by mesylation and cyclization with benzylamine to obtain a diverse scaffold of diazabicyclooctane analogue. This process signifies the adaptability and potential for large-scale production of this compound (Huang & Teng, 2011).

Chemical Reactions and Synthesis

The diazabicyclooctane framework is instrumental in various chemical reactions. For instance, it has been used as a selective dechloroacetylation reagent in carbohydrate synthesis, highlighting its specificity in cleaving chloroacetyl groups in the presence of other ester functions (Lefeber, Kamerling, & Vliegenthart, 2000). Furthermore, it has been employed in the chlorination of 3-arylsydnones to their corresponding 4-chloro derivatives, demonstrating its role as an effective reagent for chlorination reactions (Salmanpoor et al., 2008).

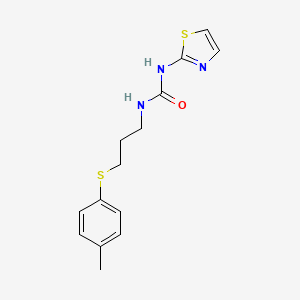

Catalysis and Synthesis of Biologically Active Compounds

The compound has also been used as a catalyst. Silica bonded n-propyl-4-aza-1-azoniabicyclo[2.2.2]octane chloride (SB-DABCO) was used as a catalyst for the efficient synthesis of 4H-benzo[b]pyran derivatives, an important class of biologically active compounds (Hasaninejad et al., 2011). Additionally, new acidic ionic liquids based on diazabicyclooctane were prepared and used to promote the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives, further emphasizing its role in synthesizing biologically significant compounds (Shirini, Langarudi, & Daneshvar, 2017).

properties

IUPAC Name |

2-benzyl-2,6-diazabicyclo[3.2.1]octane;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2.2ClH/c1-2-4-11(5-3-1)10-15-7-6-12-8-13(15)9-14-12;;/h1-5,12-14H,6-10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMSXCUAJCKQPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2CC1NC2)CC3=CC=CC=C3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(tert-butyl)-4-(1-(3-(2,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2529350.png)

![N-(3-{[2-(3,4-difluorophenyl)-3-(4-methoxyphenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2529352.png)

![5-Benzyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2529355.png)

![Dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate](/img/structure/B2529356.png)

![2,5-dichloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2529358.png)

![(3-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2529360.png)

![N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-N-(furan-2-ylcarbonyl)furan-2-carboxamide](/img/structure/B2529367.png)

![1'-[2-(4-Fluorophenyl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2529370.png)